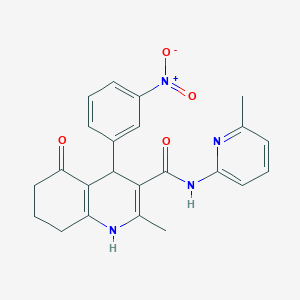
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as MMNQ, has shown promise as a tool for investigating various biochemical and physiological processes in the laboratory. In
Mechanism of Action
The mechanism of action of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its ability to interact with cellular components, such as proteins and nucleic acids. This compound has been shown to bind to DNA and RNA, which can affect gene expression and cellular function. This compound has also been shown to interact with proteins involved in calcium signaling pathways, which can affect cellular signaling and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and concentration used. In general, this compound has been shown to induce oxidative stress and affect cellular signaling pathways. This compound has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its ability to act as a fluorescent probe, which can allow for visualization of cellular structures and processes. This compound also has a high affinity for DNA and RNA, which can make it a useful tool for studying gene expression and regulation. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of interest is the development of new fluorescent probes based on the structure of this compound. Another area of interest is the investigation of the neuroprotective effects of this compound in more complex models of neurodegenerative disease. Additionally, the role of this compound in regulating cellular signaling pathways and gene expression could be further explored.
Synthesis Methods
The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step process that begins with the reaction of 2-methylpyridine-6-carboxylic acid with 3-nitrobenzaldehyde to form an intermediate product. This intermediate is then reacted with ethyl cyanoacetate to produce the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Scientific Research Applications
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been used in a variety of scientific research applications, including studying the effects of oxidative stress on cellular processes, investigating the role of calcium signaling in cellular function, and exploring the mechanisms underlying neurodegenerative diseases. This compound has also been used as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions.
properties
Molecular Formula |
C23H22N4O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-13-6-3-11-19(24-13)26-23(29)20-14(2)25-17-9-5-10-18(28)22(17)21(20)15-7-4-8-16(12-15)27(30)31/h3-4,6-8,11-12,21,25H,5,9-10H2,1-2H3,(H,24,26,29) |
InChI Key |
MQKWBCOKEWSBDS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)








